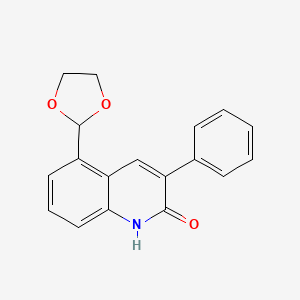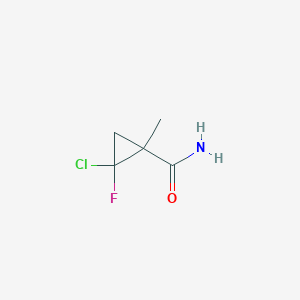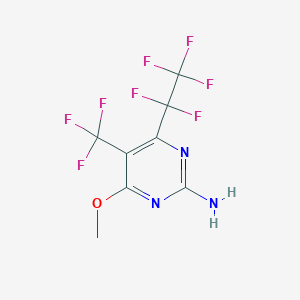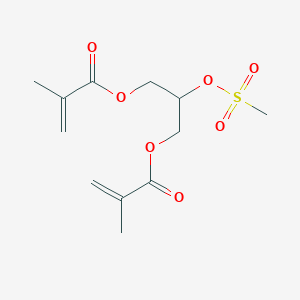
2-(Trifluoromethyl)isophthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)isophthalonitrile (TFMIN) is a versatile chemical compound that has a wide range of uses in the laboratory and in scientific research. TFMIN is a colorless, odorless, and highly volatile liquid that is relatively stable in aqueous solutions and can be used in a variety of experiments. TFMIN is an important reagent in organic synthesis and has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. In addition, TFMIN has also been used in a variety of biological and biochemical applications, such as protein folding, structural biology, and drug design.
作用機序
2-(Trifluoromethyl)isophthalonitrile is a highly reactive compound and can react with a variety of other compounds. In particular, this compound can react with amines to form a Schiff base, which is then hydrolyzed to form an aldehyde or ketone. This compound can also react with alcohols to form an ether, which can then be hydrolyzed to form an aldehyde or ketone. In addition, this compound can react with acids to form an ester, which can then be hydrolyzed to form an aldehyde or ketone.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to be an effective inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
The main advantage of using 2-(Trifluoromethyl)isophthalonitrile in laboratory experiments is its high reactivity. This compound is highly volatile and can be used in a variety of reactions, including hydrolysis, condensation, and oxidation. In addition, this compound is relatively stable in aqueous solutions and can be used in a variety of experiments. The main limitation of using this compound in laboratory experiments is its potential toxicity. This compound is highly toxic and should be handled with caution.
将来の方向性
There are a number of potential future directions for the use of 2-(Trifluoromethyl)isophthalonitrile in scientific research. This compound could be used in the development of new catalysts for organic synthesis. In addition, this compound could be used in the synthesis of polymers and other materials. This compound could also be used in the study of chemical reactions, such as the reaction between a trifluoromethyl group and an amine group. Finally, this compound could be used in the development of new drugs and drug delivery systems.
合成法
2-(Trifluoromethyl)isophthalonitrile can be synthesized by a variety of methods, including hydrolysis, condensation, and oxidation. In hydrolysis, the starting material is an organic compound containing a trifluoromethyl group, such as trifluoromethylbenzene or trifluoromethylbenzaldehyde. The compound is reacted with an aqueous solution of sodium hydroxide and heated to produce this compound. In condensation, an organic compound containing a trifluoromethyl group is reacted with an aldehyde or ketone in the presence of a base, such as sodium hydroxide, to produce this compound. In oxidation, an organic compound containing a trifluoromethyl group is reacted with an oxidizing agent, such as hydrogen peroxide, to produce this compound.
科学的研究の応用
2-(Trifluoromethyl)isophthalonitrile has a wide range of applications in scientific research. It has been used in a variety of biological and biochemical applications, such as protein folding, structural biology, and drug design. This compound has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. In addition, this compound has been used in the development of new catalysts and in the synthesis of polymers and other materials. This compound has also been used in the study of chemical reactions, such as the reaction between a trifluoromethyl group and an amine group.
特性
IUPAC Name |
2-(trifluoromethyl)benzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2/c10-9(11,12)8-6(4-13)2-1-3-7(8)5-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDWKRAXGZLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)






![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)

![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)


